Competitive TGT Inhibition: lin-Benzoguanine Parent Ki vs. 2-Aminoquinazolin-4(3H)-one and 3,5-Diaminophthalhydrazide
The parent 6-amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one (lin-benzoguanine) exhibits a competitive inhibition constant (Ki) of 6.9 µM against Zymomonas mobilis TGT at pH 7.3 [1]. By comparison, the simpler quinazoline analog 2-aminoquinazolin-4(3H)-one shows a Ki of 2.1 µM under identical conditions, while the more potent but structurally unrelated phthalhydrazide inhibitor 3,5-diaminophthalhydrazide achieves a Ki of 0.2 µM [1]. Although the parent lin-benzoguanine is not the most potent unsubstituted inhibitor, its extended tricyclic scaffold provides essential exit vectors at positions 2 and 4 that enable synthetic elaboration into derivatives with Ki values down to 2 nM—a level of optimization inaccessible to 2-aminoquinazolin-4(3H)-one [2].
| Evidence Dimension | TGT inhibition constant (Ki) under competitive conditions |
|---|---|
| Target Compound Data | Ki = 6.9 µM (6-aminoimidazol[4,5-g]quinazolin-8(7H)-one) |
| Comparator Or Baseline | 2-aminoquinazolin-4(3H)-one: Ki = 2.1 µM; 3,5-diaminophthalhydrazide: Ki = 0.2 µM |
| Quantified Difference | lin-Benzoguanine is 3.3-fold less potent than 2-aminoquinazolin-4(3H)-one, but its scaffold enables ~1000-fold improvement upon derivatization (2 nM achievable) [2] |
| Conditions | Competitive inhibition, 200 mM HEPES buffer (pH 7.3), 20 mM MgCl2, Zymomonas mobilis TGT |
Why This Matters
The parent scaffold's moderate baseline affinity, combined with its proven capacity for multi-site derivatization leading to low-nanomolar inhibitors, makes 6-amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one a superior starting point for medicinal chemistry campaigns compared to simpler quinazoline inhibitors that lack exit vectors targeting the ribose-33 and ribose-34 pockets.
- [1] Stengl, B., Meyer, E.A., Heine, A., Brenk, R., Diederich, F., Klebe, G. Crystal structures of tRNA-guanine transglycosylase (TGT) in complex with novel and potent inhibitors unravel pronounced induced-fit adaptations and suggest dimer formation upon substrate binding. J. Mol. Biol. 2007; 370: 492-511. Ki data extracted via BRENDA. View Source
- [2] Kohler, P.C., Ritschel, T., Schweizer, W.B., Klebe, G., Diederich, F. High-affinity inhibitors of tRNA-guanine transglycosylase replacing the function of a structural water cluster. Chemistry. 2009 Oct 19;15(41):10809-17. PMID: 19746363. View Source
